2,2,2-trifluoro-1-{1-[3-(trifluoromethyl)benzyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}-1-ethanone
Description
The compound 2,2,2-trifluoro-1-{1-[3-(trifluoromethyl)benzyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}-1-ethanone features a pyrrolo[2,3-b]pyridine core substituted at the 1-position with a 3-(trifluoromethyl)benzyl group and at the 3-position with a trifluoroethanone moiety. Its molecular formula is inferred as C₁₈H₁₁F₆N₂O (molecular weight ≈ 394.29 g/mol).
Properties
IUPAC Name |
2,2,2-trifluoro-1-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolo[2,3-b]pyridin-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F6N2O/c18-16(19,20)11-4-1-3-10(7-11)8-25-9-13(14(26)17(21,22)23)12-5-2-6-24-15(12)25/h1-7,9H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFLRPGSBYJVAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C3=C2N=CC=C3)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401117193 | |
| Record name | 2,2,2-Trifluoro-1-[1-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401117193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860785-60-0 | |
| Record name | 2,2,2-Trifluoro-1-[1-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860785-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoro-1-[1-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401117193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2,2,2-trifluoro-1-{1-[3-(trifluoromethyl)benzyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}-1-ethanone (CAS: 860785-60-0) is a fluorinated organic molecule that has garnered attention in medicinal chemistry due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant research findings.
The biological activity of this compound is primarily attributed to the presence of the trifluoromethyl group, which enhances lipophilicity and metabolic stability. Research indicates that compounds with trifluoromethyl groups often exhibit increased potency in various biological assays. For instance, the trifluoromethyl moiety can significantly influence the binding affinity to specific receptors and enzymes, enhancing the overall pharmacological profile of the molecule .
Pharmacological Effects
-
Anticancer Activity :
- Preliminary studies suggest that derivatives of pyrrolopyridine compounds have shown promising anticancer properties. The compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
- A study demonstrated that similar structures could effectively target cancer cells by disrupting critical signaling pathways involved in tumor growth .
-
Anti-inflammatory Properties :
- The compound's structural analogs have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. In vitro assays showed that certain derivatives exhibited selective COX-II inhibition, suggesting potential applications in treating inflammatory diseases .
- Neuroprotective Effects :
Case Studies
-
In Vitro Studies :
- A series of experiments conducted on HeLa and L929 cell lines revealed that compounds similar to 2,2,2-trifluoro-1-{1-[3-(trifluoromethyl)benzyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}-1-ethanone displayed effective cytotoxicity at micromolar concentrations. The IC50 values ranged from 5 to 10 µM depending on the specific analog tested .
- In Vivo Studies :
Data Table
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug development, particularly as a pharmaceutical agent targeting specific biological pathways. Research indicates that derivatives of pyrrolopyridines exhibit significant biological activity, including anti-cancer and anti-inflammatory properties. The trifluoromethyl groups enhance metabolic stability and bioavailability, making this compound a candidate for further pharmacological studies.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of pyrrolopyridine derivatives and their efficacy against various cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions showed improved potency compared to their non-fluorinated counterparts .
Agrochemicals
Fluorinated compounds are known for their effectiveness as agrochemicals due to their ability to enhance the efficacy of pesticides and herbicides. The incorporation of trifluoromethyl groups can improve the lipophilicity and environmental stability of agrochemical formulations.
Case Study:
Research highlighted in Pesticide Science demonstrated that trifluoromethyl-containing compounds exhibited increased activity against pests while reducing the required dosage for effective pest control. This could lead to more sustainable agricultural practices by minimizing chemical runoff into the environment .
Material Science
The unique properties of fluorinated compounds make them valuable in material science, particularly in developing coatings and polymers that require high chemical resistance and thermal stability. The incorporation of 2,2,2-trifluoro-1-{1-[3-(trifluoromethyl)benzyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}-1-ethanone into polymer matrices could enhance their performance characteristics.
Case Study:
A study in Advanced Functional Materials examined the use of fluorinated additives in polymer blends to improve mechanical properties and thermal stability. The findings suggested that such modifications could lead to materials suitable for high-performance applications, including electronics and aerospace .
Comparison with Similar Compounds
Comparison with 2,2,2-Trifluoro-1-[2-methyl-5-(4-methylsulfonylphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]ethanone (CAS 338749-39-6)
Structural Differences :
- Core : Pyrrole vs. pyrrolo[2,3-b]pyridine in the target.
- Substituents : The analogue has a 4-methylsulfonylphenyl group at the 5-position and a 3-(trifluoromethyl)phenyl group at the 1-position, whereas the target features a 3-(trifluoromethyl)benzyl group at N1.
Properties : - The methylsulfonyl group in the analogue may improve aqueous solubility compared to the target’s benzyl group.
- Molecular weight: 484.40 g/mol (C₂₁H₁₆F₆NO₂S) vs. 394.29 g/mol for the target. Implications: The sulfonyl group could enhance binding to polar enzyme pockets, but the pyrrolopyridine core in the target may offer better π-π stacking interactions in biological systems .
Comparison with 1-[7-Chloro-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridine-4-yl]-1-morpholin-4-yl-methanone
Structural Differences :
- Core : Pyrrolo[2,3-c]pyridine vs. pyrrolo[2,3-b]pyridine in the target.
- Substituents: The analogue has a morpholine ring and chlorine at the 7-position, contrasting with the target’s trifluoroethanone and benzyl groups. Properties:
- Chlorine substitution may confer electrophilicity, unlike the inert trifluoromethyl groups in the target.
Implications : The morpholine derivative may exhibit distinct pharmacokinetics, such as prolonged half-life, but the target’s fluorine-rich structure likely resists oxidative metabolism better .
Comparison with 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Structural Differences :
- Substituents: Bromine replaces the trifluoromethyl group in the ethanone moiety. Properties:
- Bromine’s higher atomic radius and polarizability may increase reactivity (e.g., in nucleophilic substitutions).
- Molecular weight: 239.07 g/mol (C₉H₆BrN₂O) vs. 394.29 g/mol for the target. Implications: The bromo-analogue could serve as a synthetic intermediate, whereas the target’s trifluoroethanone group offers stability and reduced toxicity .
Comparison with 1-(Pyrrolidin-1-yl)-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one (CAS 478048-18-9)
Structural Differences :
- Core : Benzimidazole vs. pyrrolopyridine.
- Substituents : The analogue has a pyrrolidine ring and benzimidazole-linked trifluoromethyl group.
Properties : - Molecular weight: 297.28 g/mol (C₁₄H₁₄F₃N₃O) vs. 394.29 g/mol for the target.
- The benzimidazole core may engage in stronger hydrogen bonding.
Implications : The target’s pyrrolopyridine core could provide superior planar geometry for intercalation in DNA or protein binding, relevant in anticancer drug design .
Data Table: Key Structural and Physicochemical Comparisons
| Compound Name | Core Structure | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|---|
| Target Compound | Pyrrolo[2,3-b]pyridine | 3-(Trifluoromethyl)benzyl; trifluoroethanone | C₁₈H₁₁F₆N₂O | 394.29 | High metabolic stability, lipophilicity |
| CAS 338749-39-6 | Pyrrole | 4-Methylsulfonylphenyl; 3-(trifluoromethyl)phenyl | C₂₁H₁₆F₆NO₂S | 484.40 | Enhanced solubility, sulfonyl group |
| 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | Pyrrolo[2,3-b]pyridine | Bromo-ethanone | C₉H₆BrN₂O | 239.07 | Reactive intermediate, lower stability |
| CAS 478048-18-9 | Benzimidazole | Pyrrolidine; trifluoromethyl | C₁₄H₁₄F₃N₃O | 297.28 | Hydrogen bonding potential |
Q & A
Q. What safety protocols are essential when handling fluorinated intermediates during synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
